7-Chlorochroman-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorochroman-4-ol: is an organic compound that belongs to the class of chromanols. It has the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This compound is characterized by a chromanol ring structure with a chlorine atom at the 7th position and a hydroxyl group at the 4th position.
Mechanism of Action
Target of Action
It is known that chromanone derivatives, which include 7-chlorochroman-4-ol, exhibit a broad range of pharmacological activities . These activities suggest that these compounds likely interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Chromanone derivatives have been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These activities suggest that this compound may interact with its targets to modulate their function, leading to these observed effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by chromanone derivatives, it is likely that multiple pathways are affected
Result of Action
Chromanone derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-4-ol typically involves the reduction of 7-chlorochroman-4-one. One common method is the catalytic hydrogenation of 7-chlorochroman-4-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . The reaction is carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chlorochroman-4-ol can undergo oxidation reactions to form 7-chlorochroman-4-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride (LiAlH4) can yield different alcohol derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 or NaOEt in anhydrous ethanol.
Major Products Formed:
Oxidation: 7-Chlorochroman-4-one.
Reduction: Various alcohol derivatives.
Substitution: 7-alkoxy-chroman-4-ol derivatives.
Scientific Research Applications
Chemistry: 7-Chlorochroman-4-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential biological activities. It is used in the development of bioactive compounds that may have therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates that target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Comparison with Similar Compounds
7-Chlorochroman-4-one: This compound is structurally similar but lacks the hydroxyl group at the 4th position.
6-Chlorochroman-4-ol: This compound has the chlorine atom at the 6th position instead of the 7th position.
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: This compound has a similar chromanol structure but with different substituents.
Uniqueness: 7-Chlorochroman-4-ol is unique due to the specific positioning of the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties. Its unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDYKWYKIBZVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.